N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole and benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the thiadiazole and benzothiazole rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to its specific combination of thiadiazole and benzothiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C13H12N4O2S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H12N4O2S2/c1-2-11-15-16-12(21-11)14-10(18)7-17-8-5-3-4-6-9(8)20-13(17)19/h3-6H,2,7H2,1H3,(H,14,16,18) |
InChI Key |
UARLTCGLXTYSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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